1-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Description
1-(4-Bromo-3-methoxyphenyl)ethan-1-amine is a halogenated arylalkylamine featuring a bromine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 242.10 g/mol. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes electron-donating effects, influencing both chemical behavior and intermolecular interactions .
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPQBWQYEUMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine typically involves several steps:
Starting Material: The synthesis often begins with 4-bromo-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Bromo-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and various nucleophiles.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating the biological activity of brominated and methoxylated aromatic amines.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, facilitating the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine and its analogues:
Physicochemical Properties
- Lipophilicity : Bromine increases lipophilicity (logP ~2.5) compared to fluorine (logP ~1.8) .
- Solubility: The hydrochloride salt of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine (C₉H₁₃BrClNO) shows improved aqueous solubility due to ionic character .
- Thermal Stability : Methoxy groups enhance thermal stability, as seen in analogues like 1-(3,5-dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine, which remains stable up to 150°C .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Effects : Bromine at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution.
- Steric Effects : Methoxy groups at the 3-position introduce steric hindrance, reducing reactivity but improving target selectivity .
- Hydrogen Bonding : The amine group enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
Biological Activity
Overview
1-(4-Bromo-3-methoxyphenyl)ethan-1-amine, an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, exhibits significant biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and antimicrobial research.
- Molecular Formula : C9H12BrNO2
- Molecular Weight : Approximately 246.10 g/mol
- Functional Groups : Amine, methoxy, and bromo groups
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the bromine and methoxy groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, influencing various metabolic pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic processes, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Research has shown that compounds similar to this compound can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These activities are crucial for treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Bromo-3-methylphenyl)ethan-1-amine | Methyl group instead of methoxy | Altered reactivity and biological activity |
| 1-(4-Bromo-3-hydroxyphenyl)ethan-1-amine | Hydroxy group affects solubility | Different hydrogen bonding capabilities |
| 1-(4-Bromo-3-chlorophenyl)ethan-1-amine | Chlorine atom changes electronic properties | Varies in reactivity compared to the methoxy version |
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of derivatives of this compound showed that these compounds could effectively inhibit the growth of Chlamydia species. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
Neuroprotective Study
In another investigation, modified derivatives of this compound were evaluated for their AChE inhibitory activity. The findings revealed that some derivatives exhibited IC50 values significantly lower than established drugs, suggesting their potential as effective neuroprotective agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
